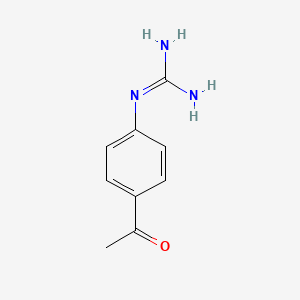

N-(4-Acetylphenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6(13)7-2-4-8(5-3-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMGXQZYUREZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482588 | |

| Record name | N-(4-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56923-83-2 | |

| Record name | N-(4-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Acetylphenyl)guanidine" synthesis from 4-aminoacetophenone

An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)guanidine from 4-Aminoacetophenone

Executive Summary

This compound is a valuable molecular scaffold and intermediate in medicinal chemistry and drug development, frequently explored for its potential therapeutic properties.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available starting material, 4-aminoacetophenone. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers mechanistic insights, and presents a self-validating experimental protocol. The direct guanylation of 4-aminoacetophenone using cyanamide under acidic conditions is detailed, a method chosen for its operational simplicity and efficiency.

Guiding Principles: The Chemistry of Guanidinylation

The transformation of an amine into a guanidine, known as guanidinylation or guanylation, is a cornerstone of synthetic organic chemistry. The guanidinium group, being protonated at physiological pH, is a key feature in numerous biologically active molecules, including the amino acid arginine. Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets.

The chosen synthetic route involves the reaction of 4-aminoacetophenone, an aromatic amine, with cyanamide. This method is one of the most direct approaches to monosubstituted guanidines.[2] The nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic carbon atom of cyanamide. However, this reaction is generally slow and requires activation. The use of an acid catalyst, such as hydrochloric acid, is crucial. The acid protonates the nitrile nitrogen of cyanamide, significantly increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the weakly basic aromatic amine.

Reaction Mechanism

The acid-catalyzed guanylation of 4-aminoacetophenone with cyanamide proceeds through the following steps:

-

Protonation of Cyanamide: The cyanamide molecule is first activated by protonation with a strong acid (e.g., HCl), which enhances the electrophilicity of the carbon atom.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the activated carbon of the protonated cyanamide.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to one of the cyanamide nitrogens, forming a more stable intermediate.

-

Deprotonation: The final step involves the deprotonation of the intermediate to yield the guanidinium salt, which can then be neutralized to afford the free guanidine base.

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the steps are logical and the outcomes at each stage are predictable. The procedure is adapted from a similar synthesis of N-arylguanidines.[3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |

| 4-Aminoacetophenone | C₈H₉NO | 135.17 | - | 1.35 g | 10.0 |

| Cyanamide | CH₂N₂ | 42.04 | 50% in H₂O | 2.1 mL | ~25.0 |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (12 M) | 4.0 mL | ~48.0 |

| Ethanol | C₂H₅OH | 46.07 | - | 10 mL | - |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Saturated Aqueous Solution | As needed | - |

| Deionized Water | H₂O | 18.02 | - | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or pH meter

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone in 10 mL of ethanol.[3]

-

Acidification: Place the flask in an ice bath and cool the solution to 0 °C. Slowly add 4.0 mL of concentrated hydrochloric acid to the stirred solution. A precipitate of the amine hydrochloride salt may form.

-

Addition of Cyanamide: While maintaining the temperature at 0 °C, add 2.1 mL of a 50% aqueous solution of cyanamide to the reaction mixture.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue heating under reflux for 10-12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess water under reduced pressure using a rotary evaporator.[3]

-

Neutralization and Precipitation: To the resulting residue, add a saturated aqueous solution of sodium carbonate dropwise with stirring until the pH is basic (pH ~9-10). This will neutralize the hydrochloride salt and precipitate the free guanidine base.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator under vacuum to a constant weight.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system can be determined empirically, but an ethanol/water or isopropanol/water mixture is often effective for polar compounds like guanidines.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Caption: Figure 2: Experimental Workflow for Synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the acetyl methyl protons, and the guanidinyl protons. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the acetyl group and the guanidinyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the guanidine group, C=O stretching of the acetyl group, and C=N stretching of the guanidine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Discussion and Field-Proven Insights

Troubleshooting

-

Low Yield: If the yield is low, ensure that the reaction went to completion using TLC. Incomplete reactions may require longer reflux times or the use of a slight excess of cyanamide. The purity of the starting 4-aminoacetophenone is also critical.

-

Oily Product: If the product oils out during neutralization instead of precipitating as a solid, it may be due to residual impurities. Try scratching the inside of the flask with a glass rod to induce crystallization or perform an extraction with an organic solvent followed by evaporation and recrystallization.

-

Incomplete Neutralization: Ensure the pH is sufficiently basic during the work-up to precipitate the free guanidine. Use a pH meter for accuracy if necessary.

Reaction Optimization

While the described protocol is robust, there is always room for optimization. Several modern methods for guanylation exist that may offer milder conditions or higher yields.[4][5] For instance, the use of Lewis acid catalysts like scandium(III) triflate has been shown to promote the guanylation of amines with cyanamide in aqueous solutions under mild conditions.[4] Alternative guanylating agents, such as N,N'-di-Boc-S-methylisothiourea, could also be employed, although this would add protection and deprotection steps to the synthesis.[2]

Safety Considerations

-

Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Cyanamide: Cyanamide is toxic and should be handled with care in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

-

Refluxing Ethanol: Ethanol is flammable. Ensure that the heating mantle is properly set up and that there are no open flames in the vicinity.

Conclusion

This technical guide provides a detailed and reliable method for the synthesis of this compound from 4-aminoacetophenone. By understanding the underlying reaction mechanism and following the structured experimental protocol, researchers can confidently prepare this valuable compound. The inclusion of troubleshooting tips and suggestions for optimization provides a framework for adapting this procedure to specific laboratory needs and for further scientific inquiry. The synthesized this compound can serve as a key building block for the development of novel chemical entities in the pharmaceutical industry.

References

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

ResearchGate. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. Retrieved from [Link]

- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

PubMed. (1992). Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. Retrieved from [Link]

-

PubMed. (2006). Purification and characterization of Ophiophagus hannah cytotoxin-like proteins. Retrieved from [Link]

-

J-STAGE. (1952). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. Guanidine synthesis [organic-chemistry.org]

A Strategic Guide to Elucidating the Mechanism of Action of N-(4-Acetylphenyl)guanidine: Preliminary Investigational Studies

Abstract

This technical guide provides a comprehensive framework for conducting preliminary mechanism of action (MoA) studies on the novel compound, N-(4-Acetylphenyl)guanidine. Recognizing the therapeutic potential inherent in the guanidine scaffold, this document outlines a multi-pronged, systematic approach for researchers in drug development. The proposed workflow integrates computational prediction, broad phenotypic screening, and targeted biochemical and cellular assays to efficiently generate and validate hypotheses regarding the compound's biological activity. Each experimental stage is detailed with step-by-step protocols, causality-driven experimental choices, and illustrative data representations. This guide is intended to serve as a foundational resource for scientists embarking on the early-stage characterization of new chemical entities bearing the guanidine functional group.

Introduction: The Guanidine Scaffold and this compound

The guanidine group is a privileged scaffold in medicinal chemistry, featured in a wide array of biologically active natural products and synthetic drugs.[1][2] Its significance is largely attributed to the guanidinium cation, which is protonated and highly stable at physiological pH.[3] This allows it to engage in strong, specific non-covalent interactions, such as hydrogen bonding and charge pairing, with biological targets like carboxylate and phosphate groups.[1] Consequently, guanidine-containing compounds have demonstrated a vast range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[1]

This compound is a synthetic derivative featuring this potent functional group. Its precise biological effects and mechanism of action remain uncharacterized. The primary objective of this guide is to present a logical, efficient, and self-validating workflow for the initial elucidation of its MoA, thereby paving the way for further preclinical development.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is indispensable for generating initial, testable hypotheses.[4][5][6][7] This approach leverages the principle of chemical similarity to predict potential protein targets and binding modes, providing a crucial starting point for investigation.

Experimental Workflow: Computational Analysis

Caption: Initial computational workflow for hypothesis generation.

Protocol 1: Ligand-Based Target Prediction

This protocol uses the known interactions of chemically similar molecules to predict targets for a new compound.

-

Obtain 2D Structure: Generate the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Utilize Prediction Servers: Input the SMILES string into publicly available web servers such as SwissTargetPrediction or SuperPred. These tools compare the input structure against databases of known ligands and their targets.[4][7]

-

Analyze Results: The output will be a ranked list of potential protein targets, often categorized by protein class (e.g., kinases, GPCRs, proteases).

-

Prioritize Targets: Focus on the target classes with the highest probability scores for further investigation.

Protocol 2: Structure-Based Molecular Docking

This protocol simulates the binding of the compound to the 3D structure of a potential protein target.[8][9]

-

Acquire Protein Structures: Download the 3D crystal structures of the top-ranked potential targets from the Protein Data Bank (PDB).

-

Prepare Ligand and Receptor: Prepare the this compound structure (ligand) and the protein structures (receptors) for docking using software like AutoDock Tools. This involves adding charges and defining the binding pocket.

-

Perform Docking Simulation: Run the docking algorithm to predict the most likely binding poses and calculate the binding affinity (docking score).

-

Evaluate Poses and Scores: Analyze the predicted binding poses to ensure they are sterically and chemically plausible. A lower docking score (more negative) generally indicates a more favorable predicted binding affinity.

Hypothetical Data Summary: In Silico Analysis

| Predicted Target Class | Specific Target Example | Target Prediction Score (%) | Molecular Docking Score (kcal/mol) |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | 72 | -8.5 |

| Proteases | Thrombin | 65 | -7.9 |

| G-Protein Coupled Receptors | Muscarinic M2 Receptor | 58 | -7.2 |

| Ion Channels | Voltage-gated K+ channel | 45 | -6.8 |

Phase II: Phenotypic Screening for Unbiased Functional Insights

Phenotypic screening is a powerful, target-agnostic strategy to understand a compound's effect in a physiologically relevant context.[10][11][12][13] This approach is particularly valuable when in silico data is ambiguous or to uncover unexpected mechanisms of action.

Experimental Workflow: Phenotypic Screening

Caption: A two-pronged phenotypic screening approach.

Protocol 3: Cell Viability and Cytotoxicity Profiling

-

Cell Plating: Seed a panel of human cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HEK293 normal kidney) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Viability Reagent Addition: Add a viability reagent such as MTS or resazurin to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Summary: Cell Viability Screening

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| PC-3 | Prostate Adenocarcinoma | 12.8 |

| HEK293 | Normal Embryonic Kidney | 85.5 |

Insight: The compound shows selective cytotoxicity towards certain cancer cell lines (A549, PC-3) over a normal cell line (HEK293), suggesting a potentially favorable therapeutic window.

Phase III: Target-Based Validation and Mechanistic Characterization

This phase aims to directly test the hypotheses generated in Phase I and II. Based on our hypothetical in silico data and the observed anti-proliferative phenotype, we will proceed with the hypothesis that this compound functions as an enzyme inhibitor, a common mechanism for guanidine-containing compounds.[1][14]

Experimental Workflow: Target Validation

Caption: Workflow for biochemical validation of a hypothesized target.

Protocol 4: In Vitro Enzyme Inhibition Assay

This protocol is a template for assessing the direct inhibition of a purified enzyme.

-

Reagents: Prepare assay buffer, purified recombinant target enzyme (e.g., EGFR kinase), substrate (e.g., a specific peptide), and ATP.

-

Reaction Setup: In a 384-well plate, add the assay buffer, this compound at various concentrations, and the enzyme. Allow a brief pre-incubation period (15-20 minutes).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and add a detection reagent. For kinase assays, this often involves a system that measures the amount of ADP produced (e.g., Kinase-Glo®).

-

Data Analysis: Measure luminescence with a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Determining the Mechanism of Inhibition

This follow-up experiment elucidates how the inhibitor interacts with the enzyme and its substrate.[15][16]

-

Experimental Design: Set up the enzyme assay as described in Protocol 4. However, instead of only varying the inhibitor concentration, perform the assay across a matrix of both inhibitor and substrate concentrations. Use several fixed substrate concentrations around the known Michaelis-Menten constant (Km).

-

Data Acquisition: Measure the initial reaction velocities for each condition.

-

Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of the intersecting lines will reveal the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Hypothetical Data Summary: Enzyme Inhibition Studies

| Parameter | Value | Interpretation |

| IC50 | 2.5 µM | Potent direct inhibition of the target enzyme. |

| Mode of Inhibition | Competitive (with respect to ATP) | The compound likely binds to the ATP-binding pocket of the kinase. |

| Ki | 1.2 µM | A measure of the binding affinity of the inhibitor to the enzyme. |

Phase IV: Cellular Pathway Engagement

The final preliminary phase is to confirm that the compound engages its intended target within a cellular environment and modulates the downstream signaling pathway, thereby connecting the biochemical activity to the observed cellular phenotype.[17][18]

Hypothetical Signaling Pathway

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Protocol 6: Western Blot Analysis of Pathway Modulation

-

Cell Culture and Treatment: Culture a sensitive cell line (e.g., A549) until ~80% confluent. Starve the cells (serum-free media) for several hours, then pre-treat with this compound for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF) for a short period (10-15 minutes) to activate the pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for a phosphorylated downstream protein (e.g., anti-phospho-Akt) and its total protein counterpart (e.g., anti-total-Akt). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a chemiluminescent substrate and image the blot. A decrease in the phospho-protein signal in the compound-treated lanes indicates successful pathway inhibition.

Conclusion and Future Directions

This guide delineates a structured, multi-phase approach for the preliminary investigation of the mechanism of action for this compound. By systematically progressing from broad, predictive in silico methods to specific, hypothesis-driven biochemical and cellular assays, researchers can efficiently build a robust, evidence-based profile of the compound's biological activity.

Positive and coherent results from these preliminary studies would justify advancing the compound to more complex investigations, including:

-

Chemical Proteomics: For unbiased, direct identification of cellular targets.

-

Transcriptomic (RNA-Seq) and Proteomic Analyses: To understand the global cellular response to the compound.

-

Pharmacokinetic and In Vivo Efficacy Studies: To assess the compound's properties in animal models of disease.

This foundational understanding is critical for the strategic development of this compound as a potential therapeutic agent.

References

-

Guanidine-containing drugs have demonstrated therapeutic potential across diverse areas, including antibacterial, antifungal, antiprotozoal, antiviral and anticancer applications. PubMed Central. [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PubMed Central. [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

-

Guanidine - Wikipedia. Wikipedia. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. PubMed Central. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. PubMed. [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. [Link]

-

Experimental training in molecular pharmacology education based on drug–target interactions. PubMed Central. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. [Link]

-

Computational Drug Target Prediction: Benchmark and Experiments. IEEE Xplore. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

-

CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. TJU. [Link]

-

Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

-

(PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. [Link]

-

(PDF) Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

-

Computational Predictions for Multi-Target Drug Design. ResearchGate. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

Research Progress on the Mechanism of Anti-Tumor Immune Response Induced by TTFields. MDPI. [Link]

-

Enzyme assay - Wikipedia. Wikipedia. [Link]

-

A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. PubMed Central. [Link]

-

Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. pjmhsonline.com. [Link]

-

Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. [Link]

-

Mechanisms of Yiqi Huoxue Granule in Atherosclerosis Treatment. Dove Medical Press. [Link]

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. mdpi.com. [Link]

-

Phenotypic Screening. Sygnature Discovery. [Link]

-

In Silico Target Prediction for Small Molecules. OUCI. [Link]

-

Cell Signaling Pathways. RayBiotech. [Link]

-

Guanidine. American Chemical Society. [Link]

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. シグナルパスウェイのアッセイ [promega.jp]

Unveiling the Therapeutic Potential of N-(4-Acetylphenyl)guanidine: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, N-(4-Acetylphenyl)guanidine. As a Senior Application Scientist, this document synthesizes current knowledge of guanidine derivatives' pharmacology with a forward-looking perspective on experimental validation, offering a robust framework for future research and development.

Introduction: The Guanidine Moiety as a Privileged Scaffold in Drug Discovery

The guanidine group, a highly basic and versatile functional group, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to engage with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[3] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and cardiovascular effects.[4][5] this compound, with its N-aryl substitution, belongs to a class of compounds with known therapeutic relevance. This guide will dissect its structural features to postulate and validate its potential therapeutic applications.

Postulated Therapeutic Targets for this compound

Based on the structure of this compound and the established pharmacology of related N-aryl guanidine derivatives, we have identified several high-probability therapeutic targets. The presence of the N-phenyl ring suggests interactions with targets that recognize aromatic moieties, while the guanidine group provides a key anchoring point. The para-acetyl group offers a unique feature for exploring structure-activity relationships (SAR).

Serotonin Receptors: A Potential Role in Neurological and Psychiatric Disorders

Several N-aryl guanidine derivatives have been identified as potent ligands for serotonin (5-HT) receptors.[6] Specifically, the 5-HT2B and 5-HT7 receptor subtypes are compelling targets.

-

Scientific Rationale: The phenyl group of this compound can mimic the aromatic interactions of known serotonergic ligands. The guanidine group can form critical hydrogen bonds within the receptor binding pocket. The para-acetyl group may influence selectivity and potency. Modulation of 5-HT2B and 5-HT7 receptors is implicated in conditions such as migraine, irritable bowel syndrome, and mood disorders.[7][8]

-

Structure-Activity Relationship (SAR) Considerations: The nature and position of substituents on the phenyl ring of N-aryl guanidines are critical for affinity and selectivity towards 5-HT receptor subtypes.[6] The acetyl group at the para-position of this compound provides a handle for modification. Bioisosteric replacement of the acetyl group with other electron-withdrawing or hydrogen-bonding moieties could fine-tune the compound's pharmacological profile.[9][10][11][12][13]

DNA and G-Quadruplexes: A Potential Avenue for Anticancer and Antiviral Therapy

Guanidinium-aryl compounds have shown a propensity to bind to the minor groove of DNA and to stabilize G-quadruplex (G4) structures.[14][15] These non-canonical nucleic acid structures are implicated in the regulation of oncogene expression and viral replication.[15][16][17]

-

Scientific Rationale: The planar aromatic ring of this compound can intercalate or bind to the grooves of DNA, while the positively charged guanidinium group can interact with the negatively charged phosphate backbone.[10] G-quadruplexes, found in telomeres and promoter regions of oncogenes, are attractive targets for cancer therapy.[14]

-

SAR Considerations: The affinity and selectivity for specific DNA sequences or G4 topologies can be modulated by altering the substituents on the phenyl ring. The acetyl group could be modified to enhance stacking interactions or to introduce additional hydrogen bonding opportunities.

Histamine H2 Receptors: Potential for Modulating Gastric Acid Secretion

Acylguanidines and related guanidine-type compounds are known agonists and antagonists of histamine H2 receptors.[18]

-

Scientific Rationale: The guanidine moiety can mimic the endogenous ligand histamine, while the N-phenyl group can occupy a hydrophobic pocket in the receptor. The acetyl group could influence the binding mode and functional activity. Antagonism of H2 receptors is a well-established therapeutic strategy for reducing gastric acid secretion in conditions like peptic ulcers and gastroesophageal reflux disease.[19]

-

SAR Considerations: The potency and selectivity of guanidine derivatives at histamine receptors are highly dependent on the nature of the N-substituents. Exploring variations of the acetylphenyl moiety will be crucial to determine the potential of this compound as a modulator of H2 receptors.

Hypoxia-Inducible Factor (HIF) Pathway: A Novel Target in Ischemia and Oncology

Some diphenylguanidine derivatives have demonstrated antihypoxic activity.[20] This suggests a potential interaction with the hypoxia-inducible factor (HIF) pathway, a critical regulator of cellular response to low oxygen levels.[18][21][22]

-

Scientific Rationale: The HIF pathway is a key player in both physiological and pathological processes, including angiogenesis in ischemic tissues and tumor growth.[18][23] Modulation of this pathway with small molecules is an active area of research. While the exact mechanism for guanidine derivatives is not fully elucidated, their ability to influence cellular signaling pathways makes this an intriguing possibility.

-

SAR Considerations: The electronic properties of the substituents on the phenyl ring could play a role in modulating the activity of proteins involved in the HIF pathway. The acetyl group's electron-withdrawing nature could be a starting point for SAR exploration.

Experimental Validation of Therapeutic Targets

A rigorous and systematic approach is essential to validate the postulated therapeutic targets of this compound. The following section outlines detailed, step-by-step methodologies for key experiments.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity of this compound to the target receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human 5-HT2B, 5-HT7, or H2 receptors.

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]-LSD for 5-HT receptors, [³H]-tiotidine for H2 receptors) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Data from a Receptor Binding Assay

| Compound | Target Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |

| This compound | 5-HT2B | [³H]-LSD | Value | Value |

| This compound | 5-HT7 | [³H]-LSD | Value | Value |

| This compound | Histamine H2 | [³H]-tiotidine | Value | Value |

| Reference Antagonist | Specific Receptor | Specific Radioligand | Known Value | Known Value |

(Values to be determined experimentally)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the target receptors.

Methodology:

-

Cell Culture: Use cell lines expressing the target receptors and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors like 5-HT2B, or a cAMP biosensor for Gs-coupled receptors like 5-HT7 and H2).

-

Assay Procedure:

-

For antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist.

-

For agonist activity, directly stimulate the cells with varying concentrations of this compound.

-

-

Data Acquisition: Measure the change in fluorescence or luminescence using a plate reader.

-

Data Analysis: Generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experimental Workflow for Receptor Activity Screening

Caption: Workflow for identifying and characterizing receptor activity.

Nucleic Acid Binding Assays

Objective: To assess the binding of this compound to DNA and its effect on DNA stability.[24][25][26]

Methodology:

-

Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

-

UV-Vis Titration: Record the UV-Vis spectrum of the DNA solution. Add increasing concentrations of this compound and record the spectrum after each addition.

-

Thermal Denaturation (Melting) Assay:

-

Prepare DNA solutions with and without this compound.

-

Monitor the absorbance at 260 nm while slowly increasing the temperature.

-

The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined from the melting curve.

-

-

Data Analysis: Analyze changes in the UV-Vis spectrum (hypochromism or hyperchromism, and shifts in wavelength) to infer binding mode. An increase in Tm indicates stabilization of the DNA duplex upon ligand binding.

Objective: To evaluate the ability of this compound to bind and stabilize G-quadruplex structures.[4]

Methodology:

-

G-Quadruplex Formation: Anneal a G-quadruplex-forming oligonucleotide (e.g., from the promoter of an oncogene like c-myc) in the presence of a stabilizing cation (e.g., K⁺).

-

FID Assay:

-

Incubate the pre-formed G-quadruplex with a fluorescent probe that binds to it (e.g., thiazole orange).

-

Add increasing concentrations of this compound.

-

Measure the decrease in fluorescence as the compound displaces the probe.

-

-

Data Analysis: Calculate the DC₅₀ value, the concentration of the compound required to displace 50% of the fluorescent probe.

Signaling Pathway for G-Quadruplex Stabilization

Caption: Hypothesized mechanism of G-quadruplex stabilization.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungal strains.

-

Broth Microdilution Method:

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][29]

Table 2: Representative Antimicrobial Susceptibility Data

| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |

| Staphylococcus aureus | ATCC 29213 | Value | Value |

| Escherichia coli | ATCC 25922 | Value | Value |

| Candida albicans | ATCC 90028 | Value | Value |

(Values to be determined experimentally)

Hypoxia-Inducible Factor (HIF-1α) Stabilization Assay

Objective: To investigate the effect of this compound on the stability of the HIF-1α protein under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., HeLa or HEK293) and culture under normoxic (21% O₂) or hypoxic (1% O₂) conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Western Blot Analysis:

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the intensity of the HIF-1α bands and normalize to a loading control (e.g., β-actin).

Synthesis and Future Directions

The synthesis of this compound can be achieved through standard guanylation procedures, for example, by reacting 4-aminoacetophenone with a guanylating agent such as cyanamide or S-methylisothiourea.[5][30][31] This synthetic accessibility allows for the straightforward generation of analogs for comprehensive SAR studies.

Future research should focus on:

-

Lead Optimization: Based on the initial screening results, systematically modify the structure of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluate the most promising analogs in relevant animal models of the diseases associated with the validated targets.

-

Mechanism of Action Studies: Further elucidate the molecular mechanisms by which this compound and its optimized derivatives exert their therapeutic effects.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its structural features suggest a range of potential biological targets, including serotonin and histamine receptors, nucleic acid structures, and key cellular signaling pathways. The experimental workflows detailed in this guide provide a clear and robust framework for validating these hypotheses and advancing our understanding of this intriguing molecule. Through a systematic and scientifically rigorous approach, the full therapeutic potential of this compound can be unlocked.

References

-

Buschauer, A. (1989). Arpromidine and related phenyl(pyridylalkyl)guanidines: a new class of positive inotropic drugs. Semantic Scholar. [Link]

-

Benci, K., et al. (2021). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. PMC. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

- Leopoldo, M., et al. (2011). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Pharmacological Reviews.

-

González-Bacerio, J., et al. (2010). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. PMC. [Link]

-

Trukhanova, Y. A., et al. (2022). Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. ResearchGate. [Link]

-

Langer, S. Z., & Armstrong, J. M. (1978). A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. PubMed. [Link]

-

Wilson, W. D., et al. (2000). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. PMC. [Link]

-

Kolligs, F. T., et al. (2002). Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing. ERS Publications. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Drug Discovery Pro. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Dickson, K. S., & Wilson, W. D. (2023). Molecular Mechanism of Ligand Binding to the Minor Groove of DNA. ACS Publications. [Link]

-

Watts, S. W., et al. (2013). Western analyses of 5-HT2B (A) and 5-HT7 (B) receptor in the isolated rat superior mesenteric vein. ResearchGate. [Link]

-

Wikipedia. G-quadruplex. [Link]

-

Parsons, M. E. (1977). Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings]. NIH. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

- Balasubramanian, S., et al. (2022). DNA G-Quadruplex Recognition In Vitro and in Live Cells by a Structure-Specific Nanobody. JACS.

-

Wagener, M., & van der Schaar, M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

-

Apec.org. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Belot, F., et al. (2023). 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability. PubMed Central. [Link]

-

Wang, Y., et al. (2023). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]

-

Yanagida, S., et al. (1985). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. PubMed. [Link]

-

Busto, J. V., et al. (2023). DNA G-Quadruplex-Binding Proteins: An Updated Overview. MDPI. [Link]

- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.

-

Dervan, P. B., & Edelson, B. S. (2003). novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds. Nucleic Acids Research. [Link]

-

bioMerieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Bio-Synthesis Inc. (2018). Minor Groove Binders. [Link]

- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Balasubramanian, S. (2023). The structure and function of G-quadruplex DNA. YouTube. [Link]

- Google Patents. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Amireault, P., & Sibon, D. (2021). Special Issue “Serotonin in Health and Diseases”. MDPI. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Haase Lab. (2022). The Hypoxia-Inducible Factor Pathway (HIF). [Link]

-

Gałęzowska, J., & Wagner, E. (2020). Synthesis of the Guanidine Derivative. MDPI. [Link]

-

Hubbi, M. E. (2024). Detecting Hypoxia-Inducible Factor Levels and Activity. PubMed. [Link]

-

Wikipedia. Histamine. [Link]

-

REPROCELL. (2022). Everything you need to know about the 5-HT2B receptor. [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. [Link]

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Minor Groove Binder (MGB) Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. G-quadruplex - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 22. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]

- 23. Detecting Hypoxia-Inducible Factor Levels and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Minor Groove Binders [biosyn.com]

- 27. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 28. apec.org [apec.org]

- 29. biomerieux.com [biomerieux.com]

- 30. mdpi.com [mdpi.com]

- 31. Guanidine synthesis [organic-chemistry.org]

A Strategic Approach to the Synthesis of Novel N-Arylguanidines from Acetylphenyl Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylguanidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its unique electronic and structural properties allow for potent interactions with various biological targets, making it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][2] This guide presents a comprehensive and strategic approach to the synthesis of novel N-arylguanidines, utilizing readily available and versatile acetylphenyl precursors. We will delve into a robust two-stage synthetic strategy, providing not only detailed, field-proven protocols but also the underlying chemical principles that govern these transformations. This document is designed to empower researchers to confidently navigate the synthesis of these valuable compounds, fostering innovation in drug discovery and development.

Introduction: The Significance of the N-Arylguanidine Scaffold

The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, is strongly basic and exists predominantly in its protonated state at physiological pH. This inherent positive charge, coupled with its ability to participate in multiple hydrogen bonds, allows N-arylguanidines to effectively interact with biological macromolecules such as proteins and nucleic acids. This has led to their successful application in a diverse array of therapeutic areas.[2]

From a drug design perspective, the aryl substituent on the guanidine core provides a crucial handle for modulating the compound's physicochemical properties, including lipophilicity, electronic character, and steric profile. This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development. Acetophenones, with their diverse substitution patterns on the aromatic ring, represent an ideal and economically viable starting point for accessing a wide library of N-arylguanidine analogues.[3]

This guide will focus on a strategic two-stage synthetic pathway:

-

Stage 1: Transformation of Acetylphenyl Precursors to Key Arylamine Intermediates. This section will explore reliable methods for the conversion of the acetyl group into an amino group, thereby generating the necessary aniline precursor.

-

Stage 2: Guanidinylation of the Arylamine. Here, we will discuss various methods for the introduction of the guanidine functionality onto the newly synthesized aniline, including the use of protecting groups to ensure selectivity and efficiency.

Stage 1: From Acetophenone to Aniline - Crafting the Precursor

The cornerstone of this synthetic approach lies in the efficient conversion of the acetyl group of an acetophenone into a primary amine. Two principal and well-established methodologies will be detailed here: the Beckmann Rearrangement of the corresponding oxime and the Leuckart-Wallach reaction. The choice between these methods will often depend on the specific substitution pattern of the acetylphenyl precursor and the desired scale of the reaction.

Method A: The Beckmann Rearrangement of Acetophenone Oximes

The Beckmann rearrangement is a classic and reliable method for the conversion of ketoximes to amides, which can then be hydrolyzed to the corresponding primary amines.[4][5] The reaction proceeds via an acid-catalyzed rearrangement of the oxime, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom.[6]

The initial formation of the acetophenone oxime is a straightforward condensation reaction with hydroxylamine. The critical step is the acid-catalyzed rearrangement. Strong acids like sulfuric acid or polyphosphoric acid are typically employed to protonate the oxime hydroxyl group, transforming it into a good leaving group (water).[6] The subsequent migration of the aryl group is a concerted process that leads to the formation of a nitrilium ion intermediate. This intermediate is then trapped by water to form the corresponding N-arylacetamide, which can be readily hydrolyzed under acidic or basic conditions to yield the desired aniline.

Caption: Workflow for the synthesis of N-arylamines via the Beckmann Rearrangement.

Protocol 1: Synthesis of 4-Aminoacetophenone via Beckmann Rearrangement

Part A: Synthesis of 4-Acetylacetophenone Oxime

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylacetophenone (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2.0 eq.) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The oxime will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Beckmann Rearrangement and Hydrolysis

-

Reaction Setup: Carefully add the dried 4-acetylacetophenone oxime (1 eq.) in small portions to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at 120-130 °C with vigorous stirring.

-

Reaction: Maintain the temperature for 15-30 minutes. The color of the reaction mixture will typically darken.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. This will precipitate the N-(4-acetylphenyl)acetamide.

-

Hydrolysis: Collect the crude amide by filtration and transfer it to a flask containing a 10% aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the amide has completely dissolved.

-

Isolation: Cool the solution and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. The 4-aminoacetophenone will precipitate.

-

Purification: Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure aniline.

Method B: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct route to primary amines from ketones via reductive amination using formamide or ammonium formate as both the nitrogen source and the reducing agent.[7][8][9] This one-pot reaction is particularly useful for large-scale syntheses.

The reaction mechanism involves the initial formation of an α-hydroxy amine, which then dehydrates to form an iminium ion.[10] The formate ion present in the reaction mixture then acts as a hydride donor to reduce the iminium ion to the corresponding formamide. Subsequent hydrolysis of the formamide yields the desired primary amine.[10] The high temperatures are necessary to drive the dehydration and reduction steps.

Caption: Workflow for the synthesis of N-arylamines via the Leuckart-Wallach Reaction.

Protocol 2: Synthesis of 1-(4-Aminophenyl)ethan-1-amine via Leuckart-Wallach Reaction

-

Reaction Setup: In a flask equipped for distillation, combine the substituted acetophenone (1 eq.) with a large excess of ammonium formate (3-5 eq.).

-

Reaction: Heat the mixture gradually to 160-185 °C. Water and formic acid will distill off. Continue heating for 4-6 hours.

-

Work-up: Cool the reaction mixture and add a 10% aqueous solution of hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Isolation: Cool the reaction mixture and make it strongly basic with a concentrated solution of sodium hydroxide. The amine will separate as an oil or solid.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amine can be further purified by distillation or recrystallization.

Stage 2: Guanidinylation of the Arylamine

With the arylamine precursor in hand, the next critical step is the introduction of the guanidine moiety. Several reliable methods exist for this transformation, each with its own advantages and considerations. The choice of guanidinylating agent often depends on the reactivity of the aniline and the desired substitution pattern on the final guanidine. For the synthesis of N-arylguanidines, it is often advantageous to use a protected guanidinylating agent to control reactivity and avoid the formation of undesired side products.

Method A: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea

This method is highly effective for the guanidinylation of a wide range of amines, including anilines. The use of the di-Boc protected S-methylisothiourea allows for a clean reaction with facile purification of the protected guanidine intermediate.

S-methylisothiourea is an excellent electrophile for guanidinylation. The Boc protecting groups serve two key purposes: they moderate the reactivity of the guanidinylating agent and they render the final protected guanidine less basic, which simplifies its handling and purification. The reaction proceeds via nucleophilic attack of the aniline on the S-methylisothiourea, with the elimination of methanethiol. A coupling agent, such as mercury(II) chloride or a carbodiimide, is often used to activate the S-methylisothiourea.[11]

Caption: Workflow for the synthesis of N-arylguanidines using a di-Boc protected guanidinylating agent.

Protocol 3: Synthesis of N-(4-Acetylphenyl)guanidine using N,N'-Di-Boc-S-methylisothiourea

Part A: Guanidinylation

-

Reaction Setup: To a solution of 1-(4-aminophenyl)ethan-1-one (1 eq.) and N,N'-di-Boc-S-methylisothiourea (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add mercury(II) chloride (1.1 eq.) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts. Wash the celite pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-(4-acetylphenyl)-N',N''-di-Boc-guanidine.

Part B: Deprotection

-

Reaction Setup: Dissolve the purified N-(4-acetylphenyl)-N',N''-di-Boc-guanidine (1 eq.) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C.

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Isolation: The crude this compound is obtained as its trifluoroacetate salt. This can be used directly or neutralized with a mild base and further purified by recrystallization if necessary.

Method B: Guanidinylation using a Carbodiimide

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are effective reagents for promoting the formation of guanidines from amines and a source of the guanidinyl core, such as cyanamide or a protected guanidine.[12][13][14]

DCC activates the guanidinylating agent by forming a highly reactive O-acylisourea or related intermediate. The aniline then attacks this activated species to form the guanidine. A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[13]

Protocol 4: Synthesis of N-Arylguanidine using DCC and Cyanamide

-

Reaction Setup: To a solution of the arylamine (1 eq.) and cyanamide (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add a solution of DCC (1.1 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

Purification: The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization to yield the N-arylguanidine.

Data Presentation

| Precursor | Method | Key Reagents | Intermediate | Final Product | Typical Yield (%) |

| 4-Acetylacetophenone | Beckmann Rearrangement | Hydroxylamine, H₂SO₄/PPA | N-(4-Acetylphenyl)acetamide | 4-Aminoacetophenone | 70-85 |

| Substituted Acetophenone | Leuckart-Wallach | Ammonium Formate | N-Arylformamide | N-Arylamine | 60-80 |

| N-Arylamine | Guanidinylation (Boc) | N,N'-Di-Boc-S-methylisothiourea, HgCl₂ | N-Aryl-N',N''-di-Boc-guanidine | N-Arylguanidine | 70-90 |

| N-Arylamine | Guanidinylation (DCC) | Cyanamide, DCC | - | N-Arylguanidine | 50-70 |

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust and versatile platform for the synthesis of novel N-arylguanidines from readily accessible acetylphenyl precursors. The modular nature of this two-stage approach allows for the generation of diverse libraries of compounds for screening in drug discovery programs. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access these valuable molecular scaffolds.

The field of N-arylguanidine chemistry continues to evolve, with ongoing efforts to develop more efficient and environmentally benign synthetic methods. Future research will likely focus on the development of catalytic guanidinylation reactions that avoid the use of stoichiometric activating agents. Furthermore, the exploration of new biological targets for N-arylguanidines will undoubtedly fuel the demand for innovative synthetic strategies to access increasingly complex and diverse analogues. This guide serves as a solid foundation for researchers to contribute to these exciting advancements in medicinal chemistry.

References

-

Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]

-

Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

- Katritzky, A. R., & Pleynet, D. P. M. (2000). A convenient preparation of N-aryl-N',N'-dimethylguanidines. Journal of Heterocyclic Chemistry, 37(4), 903-905.

-

Konieczny, M. T., & Konieczny, W. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. RSC Advances, 12(40), 26035-26047. [Link]

-

Ishchenko, V., & Křupková, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2, 147-151. [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Mild Deprotection of Cbz, Alloc, and Methyl Carbamates with 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

- Gawley, R. E. (1988). The Beckmann rearrangement. Organic Reactions, 35, 1-420.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 463. [Link]

-

Ghosh, A., & Sies, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253-23257. [Link]

-

Attar, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Glover, S. A., & Scott, A. P. (1989). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1730. [Link]

-

Pollard, C. B., & Young, D. C. (1951). The Mechanism of the Leuckart Reaction. The Journal of Organic Chemistry, 16(4), 661–672. [Link]

-

Berlinck, R. G. S., et al. (2021). Biological activities of guanidine compounds. Journal of the Brazilian Chemical Society, 32, 1-28. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

- Leuckart, R. (1885). Ueber eine neue Methode zur Darstellung von Tritylaminen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.

-

Goodman, M., & Zapf, C. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91. [Link]

-

Varghese, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 147-151. [Link]

-

Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Kandefer-Szerszeń, M., et al. (2008). Biological Activities of Guanidine Compounds. Current Medicinal Chemistry, 15(30), 3188-3204. [Link]

-

Chen, Y., et al. (2020). Aluminum Cations Stabilized by Hybrid N‐Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. Angewandte Chemie International Edition, 59(48), 21510-21514. [Link]

-

Almeida, J. R., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(12), 682. [Link]

-

Renzini, S., et al. (2011). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. Catalysis Communications, 12(11), 983-987. [Link]

-

Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6278. [Link]

-

Khan, I., et al. (2021). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 11(46), 28741-28753. [Link]

-

Ahmad, F. B., et al. (2018). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences, 22(4), 624-630. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(7), 1183-1194. [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Wang, H., et al. (2022). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Shang, Z., et al. (2021). Biologically active guanidine alkaloids. Mini-Reviews in Organic Chemistry, 18(6), 736-753. [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152786. [Link]

-

Wu, J., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 19(3), 154. [Link]

-

Somei, M., & Yamada, F. (2026). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. [Link]

-

Li, M., & Ullah, Q. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 273. [Link]

-

Al-Salahi, R., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(24), 7529. [Link]

- National Toxicology Program. (1992). Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0).

-

Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111565. [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 255, 115389. [Link]

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. mjas.analis.com.my [mjas.analis.com.my]

Initial Toxicity Assessment of N-(4-Acetylphenyl)guanidine: A Phased, Data-Driven Approach

Introduction

N-(4-Acetylphenyl)guanidine is a novel chemical entity with a structure suggesting potential pharmacological activity, owing to the presence of the guanidine group, a common motif in biologically active compounds.[1][2][3][4][5] The guanidinium group, being protonated at physiological pH, can engage in significant molecular interactions, a property exploited in numerous therapeutic agents.[5] However, before any potential therapeutic application can be explored, a thorough initial toxicity assessment is paramount to ensure safety and guide further development. This document outlines a comprehensive, tiered strategy for the initial toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical progression from computational predictions to in vitro assays and preliminary in vivo studies, maximizing data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Compound Profile: this compound

A clear understanding of the test article's physicochemical properties is the foundation of any robust toxicological evaluation.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | (4-acetylamino-phenyl)-guanidine; N-(4-Guanidino-phenyl)-acetamide | [6] |

| CAS Number | 7317-02-4 | [6] |

| Molecular Formula | C9H12N4O | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| Predicted LogP | 1.8964 | [6] |

| Structure | Molbase |

Phase 1: In Silico Toxicity Profiling